1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane
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Overview
Description
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 4-methylcyclohexyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylcyclohexyl Group: The 4-methylcyclohexyl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A similar compound with a piperidine ring and methyl substitution.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another piperidine derivative with different substituents.
Uniqueness
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane is unique due to its specific structural features, including the combination of a 4-methylcyclohexyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H34N2 |
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Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H34N2/c1-16-6-8-17(9-7-16)20-14-10-18(11-15-20)19-12-4-2-3-5-13-19/h16-18H,2-15H2,1H3 |
InChI Key |
JJSWRZZYHICZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
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